molecular formula C11H11ClN2 B13880211 8-Chloro-2,7-dimethylquinolin-4-amine

8-Chloro-2,7-dimethylquinolin-4-amine

Cat. No.: B13880211
M. Wt: 206.67 g/mol
InChI Key: RZNBIACXDBHGFF-UHFFFAOYSA-N
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Description

8-Chloro-2,7-dimethylquinolin-4-amine is a derivative of quinoline, a nitrogen-containing heterocyclic compound. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of chlorine and methyl groups in the quinoline ring enhances its chemical properties, making it a valuable compound for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-chloro-2,7-dimethylquinolin-4-amine typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,7-dimethylquinoline and chlorinating agents.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

8-Chloro-2,7-dimethylquinolin-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form quinoline N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to obtain reduced quinoline derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, leading to the formation of various substituted quinoline derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Primary amines or ammonia in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Quinoline N-oxides.

    Reduction: Reduced quinoline derivatives.

    Substitution: Substituted quinoline derivatives with various functional groups.

Mechanism of Action

The mechanism of action of 8-chloro-2,7-dimethylquinolin-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, leading to the disruption of essential biological pathways. For example, quinoline derivatives are known to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to bacterial cell death .

Comparison with Similar Compounds

Similar Compounds

    7-Chloroquinoline: Another quinoline derivative with similar biological activities.

    2,7-Dimethylquinoline: Lacks the chlorine atom but shares the dimethyl substitution pattern.

    4-Aminoquinoline: Lacks the chlorine and methyl groups but has the amino group at the 4th position.

Uniqueness

8-Chloro-2,7-dimethylquinolin-4-amine is unique due to the presence of both chlorine and methyl groups, which enhance its chemical reactivity and biological activity. The combination of these substituents allows for specific interactions with molecular targets, making it a valuable compound for various applications in medicinal chemistry and material science.

Properties

IUPAC Name

8-chloro-2,7-dimethylquinolin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClN2/c1-6-3-4-8-9(13)5-7(2)14-11(8)10(6)12/h3-5H,1-2H3,(H2,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZNBIACXDBHGFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=NC(=CC(=C2C=C1)N)C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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